molecular formula C11H13N3O B2439003 3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one CAS No. 726151-82-2

3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2439003
CAS No.: 726151-82-2
M. Wt: 203.245
InChI Key: ZEDJVEJVFZMZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C11H13N3O. It is a derivative of indole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of 1-propyl-1H-indole-2,3-dione with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-propyl-1H-indole-2,3-dione 3-hydrazone
  • 3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one

Uniqueness

3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-diazenyl-1-propylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-7-14-9-6-4-3-5-8(9)10(13-12)11(14)15/h3-6,12,15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUSOVNOFNNNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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